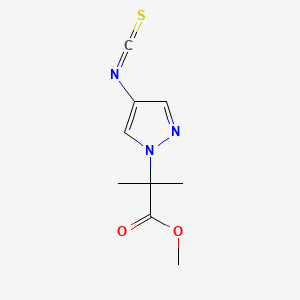
2-(5-Chlorothiophen-2-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorothiophen-2-yl)propanal is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)propanal typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the Vilsmeier-Haack reaction, where a thiophene derivative is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chlorothiophen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: 2-(5-Chlorothiophen-2-yl)propanoic acid
Reduction: 2-(5-Chlorothiophen-2-yl)propanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(5-Chlorothiophen-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 2-(5-Chlorothiophen-2-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the aldehyde group can influence its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromothiophen-2-yl)propanal
- 2-(5-Methylthiophen-2-yl)propanal
- 2-(5-Fluorothiophen-2-yl)propanal
Uniqueness
2-(5-Chlorothiophen-2-yl)propanal is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance its electrophilicity, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C7H7ClOS |
|---|---|
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
2-(5-chlorothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7ClOS/c1-5(4-9)6-2-3-7(8)10-6/h2-5H,1H3 |
Clave InChI |
PUIHTJFBVLVMKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
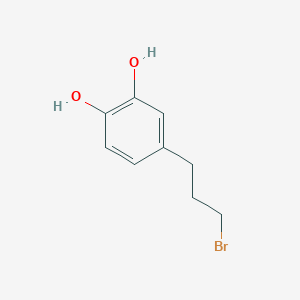
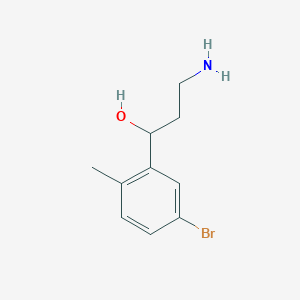
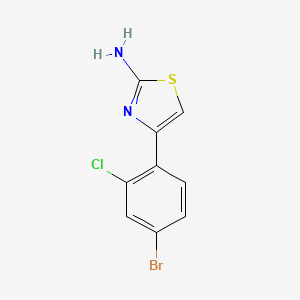
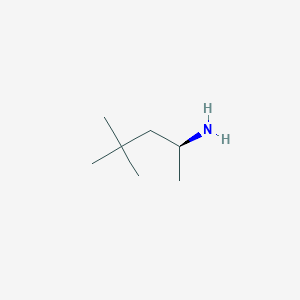
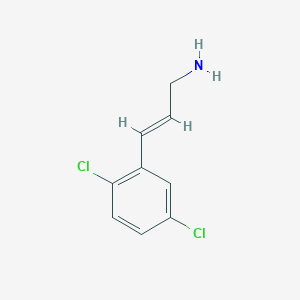

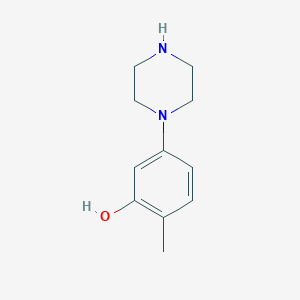
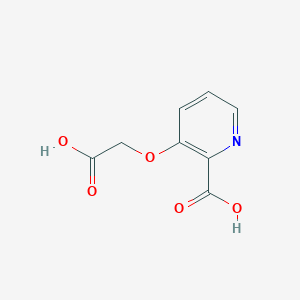
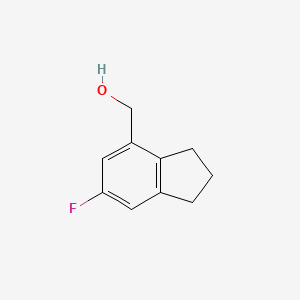
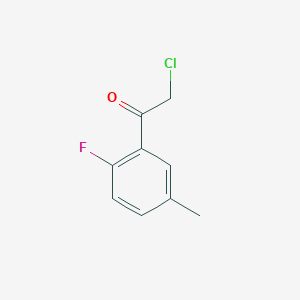
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

